Acetylcephalotaxine

Description

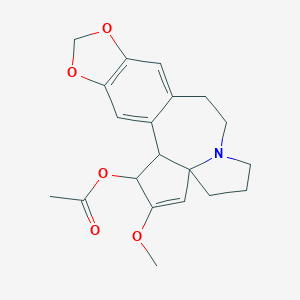

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFZRXGNVSHCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947111 | |

| Record name | O~3~-Acetylcephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24274-60-0 | |

| Record name | Acetylcephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O~3~-Acetylcephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetylcephalotaxine: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcephalotaxine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds. These alkaloids, isolated from evergreen conifers of the genus Cephalotaxus, have garnered significant interest in the scientific community due to the potent anti-leukemic and anti-tumor activities exhibited by some of its ester derivatives. While this compound itself does not display the same level of cytotoxicity as its more complex congeners like harringtonine and homoharringtonine, it serves as a crucial synthetic precursor and a key component in understanding the structure-activity relationships within this class of molecules. This technical guide provides an in-depth overview of the discovery, isolation, and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological signaling pathways.

Discovery and Isolation

The discovery of this compound is intrinsically linked to the broader investigation of alkaloids from Cephalotaxus species, which began in the mid-20th century. Initial studies focused on the isolation and characterization of the major alkaloid, cephalotaxine. Subsequent, more detailed analyses of the extracts from various parts of the Cephalotaxus plants, such as Cephalotaxus oliveri, led to the identification of a series of minor alkaloids, including this compound.[1]

The isolation of this compound from its natural source is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The general workflow for this process is outlined below.

Experimental Protocol: Isolation from Cephalotaxus oliveri Seeds

This protocol is adapted from established methods for the isolation of alkaloids from Cephalotaxus species.[1]

-

Extraction:

-

Air-dried and powdered seeds of Cephalotaxus oliveri (14 kg) are extracted with methanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 1% hydrochloric acid solution and partitioned with petroleum ether and ethyl acetate to remove non-basic compounds.

-

The acidic aqueous layer is then basified to a pH of 7-8 with a 5% ammonia solution.

-

The basified solution is subsequently extracted with ethyl acetate to obtain the crude alkaloid fraction (approximately 45 g).

-

-

Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on a silica gel column (400 g).

-

The column is eluted with a chloroform-methanol gradient (from 1:0 to 0:1, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Final Purification:

-

Fractions identified as containing this compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Chemical Properties and Data Presentation

This compound possesses the chemical formula C₂₀H₂₃NO₅ and a molecular weight of 373.40 g/mol . A summary of its key chemical and physical properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₅ |

| Molecular Weight | 373.40 g/mol |

| Appearance | White solid |

| Melting Point | 131-134 °C |

| Solubility | Soluble in chloroform and methanol |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.8 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~5.9 (s, 2H, O-CH₂-O), ~5.4 (d, 1H), ~4.9 (d, 1H), ~3.8 (s, 3H, OCH₃), ~2.1 (s, 3H, COCH₃), other aliphatic protons. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O, acetate), ~147-142 (Ar-C), ~110-100 (Ar-C, O-CH₂-O), ~93 (spiro C), ~75-50 (aliphatic C-N, C-O), ~56 (OCH₃), ~21 (COCH₃). |

| IR (KBr) | ν (cm⁻¹): ~1735 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ester), ~1040 (C-O, ether). |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ ≈ 374.16 |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of cephalotaxine, the most abundant alkaloid in Cephalotaxus extracts. This transformation is a straightforward esterification reaction.

Experimental Protocol: Acetylation of Cephalotaxine

This protocol describes a general method for the acetylation of a hydroxyl group, which can be applied to cephalotaxine.

-

Reaction Setup:

-

Dissolve cephalotaxine in a suitable aprotic solvent, such as dichloromethane or pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

-

Addition of Reagents:

-

Add acetic anhydride (1.5-2.0 equivalents) to the cooled solution.

-

If not using pyridine as the solvent, add a base such as triethylamine or pyridine (2.0-3.0 equivalents) to act as a catalyst and to neutralize the acetic acid byproduct.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (cephalotaxine) is consumed.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Biological Activity and Signaling Pathways

While this compound itself exhibits weak cytotoxic activity, its ester congeners, particularly harringtonine and homoharringtonine, are potent inhibitors of protein synthesis and have been used in the treatment of acute myeloid leukemia. The mechanism of action of these more complex esters involves the induction of apoptosis. It is hypothesized that the core cephalotaxane skeleton, present in this compound, is crucial for binding to the ribosome, while the ester side chain modulates the potency and specific interactions.

Based on studies of related cephalotaxine esters like homoharringtonine, it is proposed that the apoptotic effects are mediated through the activation of the Tumor Necrosis Factor (TNF) and Transforming Growth Factor-alpha (TGF-α) signaling pathways. These pathways ultimately converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Proposed Signaling Pathways

The following diagrams illustrate the putative signaling cascades initiated by cephalotaxine esters, leading to apoptosis. It is important to note that this is an inferred mechanism for this compound based on the activity of its more potent derivatives.

References

Acetylcephalotaxine chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and available experimental data for acetylcephalotaxine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this natural alkaloid.

Chemical Structure and Identifiers

This compound is a cephalotaxine-type alkaloid. Its core structure is a pentacyclic system.[1] The IUPAC name for this compound is (4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0²,⁶.0⁶,¹⁰.0¹⁵,¹⁹]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 24274-60-0[1] |

| Molecular Formula | C₂₀H₂₃NO₅[1] |

| IUPAC Name | (4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0²,⁶.0⁶,¹⁰.0¹⁵,¹⁹]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate[1] |

| Synonyms | Cephalotaxine acetate, O-Acetylcephalotaxine[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 357.4 g/mol | PubChem[1] |

| Appearance | Powder | BioCrick[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

| XLogP3-AA (LogP) | 2.5 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 357.157623 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 69.9 Ų | PubChem (Computed) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While complete spectral assignments are not consistently reported, the following sections outline the expected spectroscopic features based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous protons in different chemical environments within its rigid pentacyclic structure. Key expected signals would include:

-

Aromatic protons: Signals in the aromatic region.

-

Methylene and methine protons: A complex series of signals in the aliphatic region, likely showing extensive spin-spin coupling.

-

Methoxy group protons: A singlet corresponding to the -OCH₃ group.

-

Acetyl group protons: A singlet corresponding to the -COCH₃ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 20 distinct carbon signals corresponding to the 20 carbon atoms in the molecule. Based on its structure, the expected chemical shift ranges are:

-

Carbonyl carbon: A signal in the downfield region (around 170 ppm) for the acetyl carbonyl group.

-

Aromatic and olefinic carbons: Signals in the range of 100-150 ppm.

-

Aliphatic carbons: Signals in the upfield region.

-

Methoxy carbon: A signal around 55-60 ppm.

-

Acetyl methyl carbon: A signal in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester and ether): Absorption bands in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 357. The fragmentation pattern would be complex due to the intricate ring system. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO), the methoxy group (CH₃O), and cleavages within the pentacyclic core.

Experimental Protocols

Isolation of this compound from Cephalotaxus fortunei

A general procedure for the isolation of alkaloids from Cephalotaxus species involves the following steps. It is important to note that optimization may be required for the specific isolation of this compound.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., leaves and stems of Cephalotaxus fortunei) is extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloids.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Synthesis of this compound from Cephalotaxine

This compound can be synthesized from its parent compound, cephalotaxine, through a straightforward acetylation reaction.

Protocol:

-

Dissolution: Cephalotaxine is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetylating Agent: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material (cephalotaxine) is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

While the parent compound, cephalotaxine, has been shown to possess antileukemic properties, there is a lack of specific data on the biological activity of this compound. The biological effects described below are for cephalotaxine and may not be directly applicable to its acetylated derivative. Further research is required to determine the specific bioactivity of this compound.

Antileukemic Activity of Cephalotaxine

Cephalotaxine has been demonstrated to inhibit the viability of various leukemia cell lines, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4.[3] It exhibits cytotoxicity against these cancer cells.[4]

Mechanism of Action of Cephalotaxine: Induction of Apoptosis

The primary mechanism of the anticancer activity of cephalotaxine is the induction of apoptosis.[4] Studies have shown that cephalotaxine activates the mitochondrial apoptosis pathway.[3][4] This involves:

-

A reduction in the mitochondrial membrane potential.

-

Downregulation of the anti-apoptotic protein Bcl-2.

-

Upregulation of the pro-apoptotic protein Bak.[4]

-

Activation of the caspase cascade, including caspase-9 and caspase-3, leading to the cleavage of PARP and subsequent cell death.[4]

In addition to inducing apoptosis, cephalotaxine has also been found to impair autophagy flow by inhibiting lysosomal acidification.[3][4] This blockage of autophagy can exacerbate the apoptotic effects in leukemia cells.[4]

Conclusion and Future Directions

This compound is a naturally occurring alkaloid with a well-defined chemical structure. While methods for its isolation and synthesis are established, there is a significant gap in the literature regarding its specific physicochemical properties and, most notably, its biological activity. The pro-apoptotic and anti-leukemic effects of its parent compound, cephalotaxine, suggest that this compound may also possess interesting pharmacological properties. Future research should focus on a comprehensive evaluation of the cytotoxicity of this compound against various cancer cell lines and the elucidation of its mechanism of action to determine if it differs from or enhances the activity of cephalotaxine. Such studies are warranted to explore the potential of this compound as a lead compound in drug discovery.

References

- 1. This compound | C20H23NO5 | CID 285345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antitumor activities of a cephalosporin prodrug in combination with monoclonal antibody-beta-lactamase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Acetylcephalotaxine: A Technical Guide to its Presumed Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcephalotaxine is a natural alkaloid belonging to the Cephalotaxus family of compounds, which are isolated from evergreen trees of the genus Cephalotaxus. While its parent compound, Cephalotaxine, and particularly its ester derivatives like Homoharringtonine (HHT), have been more extensively studied for their potent antileukemic properties, this compound is a known constituent of these plants. This technical guide consolidates the available scientific information to provide a comprehensive overview of the presumed biological activity, molecular targets, and mechanisms of action of this compound, drawing necessary inferences from its closely related chemical analogs due to the limited direct research on this specific compound.

Biological Activity: Anticancer Properties

The primary biological activity of interest for this compound is its potential as an anticancer agent. Based on structure-activity relationship studies of Cephalotaxine esters, it is strongly suggested that the esterification of the parent Cephalotaxine molecule is crucial for significant antitumor activity. Therefore, this compound is presumed to exhibit cytotoxic effects against various cancer cell lines, particularly leukemia.

Quantitative Data Summary

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Cephalotaxine | HL-60 | Human Promyelocytic Leukemia | ~5.3 | [1] |

| Cephalotaxine | Jurkat | Human T-cell Leukemia | ~7.8 | [1] |

| Cephalotaxine | K562 | Human Chronic Myelogenous Leukemia | ~15.2 | [1] |

| Cephalotaxine | MOLT-4 | Human Acute Lymphoblastic Leukemia | ~9.1 | [1] |

Note: The cytotoxic activity of this compound is anticipated to be in a similar range, though direct experimental verification is required.

Molecular Targets and Mechanism of Action

The primary molecular target of antineoplastic Cephalotaxine esters is the eukaryotic ribosome , leading to the inhibition of protein synthesis . This is a well-established mechanism for compounds like Homoharringtonine. It is highly probable that this compound shares this target and mechanism.

The inhibition of protein synthesis disrupts the production of essential proteins required for cell survival and proliferation, ultimately triggering programmed cell death (apoptosis).

Signaling Pathways

The inhibition of protein synthesis by this compound is expected to induce a cellular stress response that culminates in apoptosis, primarily through the intrinsic or mitochondrial pathway .

Diagram: Proposed Apoptotic Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced apoptosis.

Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: Inhibition of protein synthesis leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio is a critical step in initiating apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in a loss of the mitochondrial membrane potential (ΔΨm).

-

Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to characterize the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Diagram: Experimental Workflow for Assessing this compound Activity

Caption: A typical workflow for investigating this compound's anticancer effects.

Conclusion and Future Directions

While direct experimental evidence for the biological activity and molecular targets of this compound is limited, the extensive research on its parent compound, Cephalotaxine, and other ester derivatives provides a strong foundation for its presumed mechanism of action. This compound is likely a pro-apoptotic agent that functions through the inhibition of protein synthesis, leading to the activation of the intrinsic mitochondrial apoptotic pathway.

Future research should focus on:

-

Direct Cytotoxicity Screening: Determining the IC50 values of this compound against a comprehensive panel of cancer cell lines.

-

Mechanism of Action Confirmation: Directly assessing the effect of this compound on protein synthesis in cancer cells.

-

In-depth Apoptosis Studies: Confirming the modulation of Bcl-2 family proteins, caspase activation, and loss of mitochondrial membrane potential specifically in response to this compound.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

Such studies will be crucial to fully elucidate the therapeutic potential of this compound and its place within the family of promising Cephalotaxus alkaloids.

References

The Pharmacological Profile of Cephalotaxine and its Clinically Significant Derivatives: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the pharmacological profile of Cephalotaxine and its prominent ester derivative, Homoharringtonine (HHT). While the query specified "Acetylcephalotaxine," a recognized chemical entity also known as Cephalotaxine acetate, there is a notable lack of extensive pharmacological data for this specific compound in the current scientific literature. Conversely, Cephalotaxine and particularly Homoharringtonine have been the subject of significant research, leading to the clinical approval of HHT (as Omacetaxine mepesuccinate) for the treatment of certain hematological malignancies. This guide will, therefore, focus on the well-documented pharmacological properties of Cephalotaxine and HHT, which are of primary interest to researchers, scientists, and drug development professionals.

Cephalotaxine is a natural alkaloid extracted from trees of the Cephalotaxus genus. While Cephalotaxine itself exhibits some biological activity, its esters, such as Homoharringtonine, demonstrate significantly more potent anti-neoplastic properties. This guide will delve into the mechanism of action, preclinical and clinical data, and the intricate signaling pathways modulated by these compounds.

Mechanism of Action

The primary mechanism of action for Homoharringtonine and other active Cephalotaxine esters is the inhibition of protein synthesis. This occurs through their interaction with the ribosomal A-site, which effectively prevents the initial elongation step of translation. This leads to a rapid depletion of short-lived proteins that are crucial for cancer cell survival and proliferation.

Quantitative Pharmacological Data

The anti-proliferative activity of Cephalotaxine and Homoharringtonine has been quantified across various cancer cell lines, primarily those of hematological origin. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Cephalotaxine and Homoharringtonine

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Cephalotaxine | HL-60 | Acute Promyelocytic Leukemia | 4.91 µM | 24 h | [1] |

| Cephalotaxine | NB4 | Acute Promyelocytic Leukemia | 16.88 µM | 24 h | [1] |

| Cephalotaxine | MoLT-4 | T-cell Acute Lymphoblastic Leukemia | 7.08 µM | 24 h | [1] |

| Cephalotaxine | K562 | Chronic Myeloid Leukemia | 22.59 µM | 24 h | [1] |

| Cephalotaxine | Jurkat | T-cell Acute Lymphoblastic Leukemia | 5.54 µM | 24 h | [1] |

| Cephalotaxine | Raji | Burkitt's Lymphoma | 18.08 µM | 24 h | [1] |

| Homoharringtonine | MA9.3RAS | Acute Myeloid Leukemia | ~10 ng/mL | 48 h | [2] |

| Homoharringtonine | MA9.3ITD | Acute Myeloid Leukemia | ~5 ng/mL | 48 h | [2] |

| Homoharringtonine | MONOMAC 6 | Acute Monocytic Leukemia | ~20 ng/mL | 48 h | [2] |

| Homoharringtonine | THP-1 | Acute Monocytic Leukemia | See Figure 1C in source | 24, 48, 72 h | [3] |

| Homoharringtonine | OCI-AML3 | Acute Myeloid Leukemia | See Figure 1C in source | 24, 48, 72 h | [3] |

| Homoharringtonine | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | See Figure 1C in source | 24, 48, 72 h | [3] |

| Homoharringtonine | MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | See Figure 1C in source | 24, 48, 72 h | [3] |

| Homoharringtonine | SKM-1 | Myelodysplastic Syndrome | 43.65 ± 4.37 nM | 24 h | |

| Homoharringtonine | SKM-1 | Myelodysplastic Syndrome | 23.10 ± 3.38 nM | 48 h | |

| Homoharringtonine | SKM-1 | Myelodysplastic Syndrome | 17.62 ± 6.89 nM | 72 h |

Pharmacokinetic Profile

The clinical utility of a drug is heavily dependent on its pharmacokinetic properties. Studies on Homoharringtonine have provided key insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Homoharringtonine (HHT)

| Parameter | Value | Species | Dosing | Reference |

| Plasma Half-life (t½) | ||||

| α-half-life | 0.5 ± 0.1 hours | Human | 3-4 mg/m² (6-hour infusion) | |

| β-half-life | 9.3 ± 1.4 hours | Human | 3-4 mg/m² (6-hour infusion) | |

| Terminal elimination half-life | 11.01 ± 3.4 h | Human | Subcutaneous injection | |

| Volume of Distribution (Vd) | 2.4 ± 0.4 L/kg | Human | 3-4 mg/m² (6-hour infusion) | |

| at steady state | 2 ± 1.4 L/kg | Human | Subcutaneous injection | |

| Total Clearance (CL) | 177.4 ± 27.7 mL/h/kg | Human | 3-4 mg/m² (6-hour infusion) | |

| Plasma clearance | 11.6 ± 10.4 L/h | Human | Subcutaneous injection | |

| Urinary Excretion | 28.2% of administered dose (as total tritium over 72h) | Human | 3-4 mg/m² (6-hour infusion) | |

| Unchanged HHT in urine | 38.3% of total excreted tritium | Human | 3-4 mg/m² (6-hour infusion) |

Experimental Protocols

Cell Viability and IC50 Determination via CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation. It is frequently employed to calculate the IC50 values of cytotoxic compounds.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and adjust the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound (e.g., Homoharringtonine) in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reagent Addition and Incubation:

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis and IC50 Calculation:

-

Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

-

Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the incorporation of radiolabeled amino acids into newly synthesized proteins in a cell-free translation system or in cultured cells.

Principle: Actively translating ribosomes will incorporate radiolabeled amino acids (e.g., ³⁵S-methionine or ³H-leucine) into nascent polypeptide chains. The amount of radioactivity incorporated is a direct measure of protein synthesis activity.

Protocol (Cell-Free In Vitro Translation):

-

Reaction Setup:

-

Prepare a reaction mixture containing a cell-free translation extract (e.g., rabbit reticulocyte lysate or wheat germ extract), an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid, and an energy source (ATP, GTP).

-

Add the test compound at various concentrations to the reaction tubes. Include a negative control (no compound) and a positive control (a known protein synthesis inhibitor like cycloheximide).

-

-

Incubation:

-

Incubate the reaction tubes at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

-

Precipitation and Washing:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the proteins.

-

Collect the protein precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with TCA to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Solubilize the protein precipitate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value for protein synthesis inhibition.

-

Signaling Pathways

Homoharringtonine exerts its anti-leukemic effects not only through direct protein synthesis inhibition but also by modulating key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. HHT has been shown to inhibit this pathway in various cancer cells, including colorectal cancer and fibroblasts.

Caption: HHT inhibits the PI3K/AKT/mTOR signaling pathway.

JAK2/STAT5 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine-mediated cell survival and proliferation. The abnormal activation of the JAK2/STAT5 pathway is a key driver in many myeloid malignancies. Homoharringtonine has been shown to inhibit the phosphorylation of JAK2 and STAT5, thereby blocking this pro-survival signaling cascade in acute myeloid leukemia (AML) cells.

Caption: HHT inhibits the JAK2/STAT5 signaling pathway.

Conclusion

Cephalotaxine and its ester derivative, Homoharringtonine, represent a significant class of anti-neoplastic agents, particularly in the context of hematological malignancies. While "this compound" is a chemically defined entity, the bulk of pharmacological research has focused on HHT, revealing its potent activity as a protein synthesis inhibitor and a modulator of critical cancer-related signaling pathways. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals working with these important natural products and their derivatives. Further investigation into the specific pharmacological profile of this compound may yet reveal novel therapeutic potential.

References

Acetylcephalotaxine: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Future Therapeutic Potential

Acetylcephalotaxine, a cephalotaxine-type alkaloid, has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a detailed overview of the existing literature on this compound, focusing on its synthesis, biological activity, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the elucidation of key signaling pathways.

Cytotoxic Activity Against Cancer Cell Lines

While specific quantitative data for the half-maximal inhibitory concentration (IC50) of this compound against a wide range of cancer cell lines remains limited in publicly available literature, the broader class of cephalotaxine alkaloids has demonstrated significant cytotoxic effects. For instance, the parent compound, cephalotaxine (CET), has been shown to inhibit the viability of various leukemia cell lines, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4. Further research is required to establish a comprehensive IC50 profile for this compound across diverse cancer types to better understand its therapeutic potential.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a standard experimental protocol for assessing the in vitro cytotoxicity of this compound, based on commonly used methodologies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, studies on the parent compound, cephalotaxine, provide valuable insights into the potential mechanisms of action, which likely involve the induction of apoptosis and the inhibition of autophagy.

Apoptosis Induction

Cephalotaxine has been shown to induce apoptosis in leukemia cells through the mitochondrial pathway.[1] This process is characterized by a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1] This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.

Below is a diagram illustrating the proposed intrinsic apoptosis signaling pathway that may be activated by this compound.

Autophagy Inhibition

In addition to inducing apoptosis, cephalotaxine has been observed to impair autophagy flow in leukemia cells.[1] Autophagy is a cellular process of self-digestion that can promote cancer cell survival under stress. By inhibiting this process, cephalotaxine and potentially this compound may enhance their cytotoxic effects. The mechanism appears to involve the impairment of lysosomal acidification, which is crucial for the final stages of autophagy.

The following diagram illustrates a simplified workflow of autophagy and the potential point of inhibition by this compound.

Pharmacokinetics and Clinical Trials

To date, there is a lack of specific in vivo pharmacokinetic data for this compound in the public domain. Further studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for evaluating its potential as a therapeutic agent.

Similarly, a search of clinical trial registries did not yield any ongoing or completed clinical trials specifically investigating this compound for the treatment of cancer or any other disease. The clinical development of cephalotaxine-related compounds has primarily focused on homoharringtonine (omacetaxine mepesuccinate), an ester of cephalotaxine, which is approved for the treatment of chronic myeloid leukemia.

Conclusion and Future Directions

This compound, as a member of the cephalotaxine family of alkaloids, holds promise as a potential anticancer agent. Preliminary evidence from related compounds suggests that its mechanism of action likely involves the induction of apoptosis and the inhibition of autophagy. However, a significant gap in the literature exists regarding its specific cytotoxic profile, in vivo pharmacokinetics, and clinical efficacy.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify potential therapeutic targets.

-

Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanism of action and identify potential biomarkers of response.

-

In vivo pharmacokinetic and efficacy studies: Evaluating the ADME properties and antitumor activity of this compound in preclinical animal models.

-

Combination studies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents.

A thorough investigation of these areas will be crucial in determining the future therapeutic potential of this compound in oncology.

References

The Dawn of a New Class of Antileukemic Agents: Early Studies on Cephalotaxus Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents from natural sources has a rich history, and the discovery of alkaloids from the genus Cephalotaxus marks a significant chapter in this narrative. These evergreen conifers, predominantly found in Asia, were the source of a unique group of compounds that demonstrated potent antileukemic properties. This technical guide delves into the seminal early studies that led to the isolation, structural elucidation, and initial biological characterization of Cephalotaxus alkaloids, providing a detailed overview for researchers and drug development professionals. The pioneering work of Paudler, Powell, and their contemporaries in the 1960s and 1970s laid the groundwork for the eventual development of homoharringtonine (HHT) as a clinically important drug for the treatment of myeloid leukemia.

Core Discoveries and Key Alkaloids

The story of Cephalotaxus alkaloids began with the isolation of the primary alkaloid, cephalotaxine (CET), in 1963 by Paudler and his colleagues from Cephalotaxus fortunei and Cephalotaxus drupacea. While CET itself did not exhibit significant antitumor activity, its discovery was the crucial first step that opened the door to the identification of its more potent ester derivatives.

Subsequent research, notably by Powell and his team in the early 1970s, led to the isolation and characterization of several ester alkaloids with significant antileukemic activity from Cephalotaxus harringtonia.[1] These compounds, including harringtonine, homoharringtonine, and isoharringtonine, quickly became the focus of intense investigation due to their promising biological profiles.

Data Presentation: Alkaloid Yields and Biological Activity

The early studies provided valuable quantitative data on the isolation yields of various alkaloids and their biological efficacy against murine leukemia models, which were instrumental in identifying the most promising candidates for further development.

| Plant Source | Alkaloid | Yield (% of crude alkaloids) | Reference |

| Cephalotaxus harringtonia | Crude Alkaloids | ~0.07% of plant material | Powell et al. (1974) |

| Cephalotaxus harringtonia | Harringtonine | Not specified | Powell et al. (1974) |

| Cephalotaxus harringtonia | Homoharringtonine | Not specified | Powell et al. (1974) |

| Cephalotaxus harringtonia | Isoharringtonine | Not specified | Powell et al. (1974) |

Table 1: Reported Yields of Alkaloids from Cephalotaxus harringtonia in Early Studies.

| Compound | Cell Line | Activity Metric | Value | Reference |

| Harringtonine | P388 Leukemia (in vivo) | Increased Lifespan | Significant | Powell et al. (1972) |

| Homoharringtonine | P388 Leukemia (in vivo) | Increased Lifespan | Significant | Powell et al. (1972)[1] |

| Isoharringtonine | P388 Leukemia (in vivo) | Increased Lifespan | Significant | Powell et al. (1972) |

| Homoharringtonine | P388/VCR (in vitro) | Cross-resistance | 0.018-1.8 µg/ml | Anonymous |

| Homoharringtonine | P388/ADR (in vitro) | Cross-resistance | 0.058-1.8 µg/ml | Anonymous |

| Homoharringtonine | P388/ARA-C (in vitro) | Collateral sensitivity | 0.09-0.36 µg/ml | Anonymous |

| Harringtonine | Ovarian & Endometrial Carcinoma (in vitro) | Antitumor Activity | Significant at 0.01 µg/ml | Anonymous |

| Homoharringtonine | Sarcoma, Breast, Ovarian & Endometrial Carcinoma (in vitro, continuous exposure) | Antitumor Activity | More potent than harringtonine | Anonymous |

Table 2: Early Biological Activity Data for Cephalotaxus Alkaloids.

Experimental Protocols: A Glimpse into Early Methodologies

The isolation and purification of Cephalotaxus alkaloids in the early days relied on a series of classical phytochemical techniques. The following protocols are reconstructed from the available literature of that era.

General Extraction and Isolation of Crude Alkaloids

This procedure outlines the initial steps to obtain a crude mixture of alkaloids from the plant material, as described in early studies.

-

Plant Material Preparation: The plant material (e.g., leaves, stems, or seeds) was dried and ground into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with a polar solvent, typically ethanol, to solubilize the alkaloids and other plant constituents.

-

Acid-Base Partitioning: The ethanolic extract was concentrated, and the residue was subjected to an acid-base liquid-liquid partitioning. The extract was acidified to protonate the alkaloids, making them water-soluble. This aqueous layer was then washed with a nonpolar organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

-

Liberation and Extraction of Free Bases: The acidic aqueous layer was then made alkaline to deprotonate the alkaloids, rendering them soluble in organic solvents. The free alkaloid bases were then extracted into an immiscible organic solvent like chloroform.

-

Crude Alkaloid Fraction: The organic solvent was evaporated to yield a crude alkaloid mixture.

Separation and Purification of Individual Alkaloids

The separation of the complex crude alkaloid mixture into individual components was a significant challenge and was typically achieved through a combination of the following techniques:

1. Countercurrent Distribution (CCD): This was a key technique used in the early separation of Cephalotaxus alkaloids. It is a liquid-liquid extraction method that relies on the differential partitioning of compounds between two immiscible liquid phases.

-

Principle: A series of tubes containing two immiscible solvent phases are used. The sample is introduced into the first tube and partitioned between the two phases. The upper phase is then transferred to the next tube containing fresh lower phase, and fresh upper phase is added to the first tube. This process is repeated for a large number of transfers, leading to the separation of compounds based on their partition coefficients.

-

Application in Cephalotaxus Alkaloid Separation: Early researchers used multi-tube CCD setups to achieve the initial fractionation of the crude alkaloid extract. The choice of solvent system was critical and was determined empirically to achieve the best separation of the target alkaloids.

2. Column Chromatography: This technique was used for further purification of the fractions obtained from CCD.

-

Stationary Phase: Alumina (Al₂O₃) was a commonly used adsorbent in the early column chromatographic purification of alkaloids.

-

Mobile Phase (Eluent): A gradient of solvents with increasing polarity was typically used to elute the alkaloids from the column. The specific solvent systems were tailored to the polarity of the alkaloids being separated. Fractions were collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure compounds.

Mandatory Visualization: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the isolation of Cephalotaxus alkaloids in the early studies and the proposed mechanism of action for homoharringtonine.

References

An In-depth Technical Guide to Acetylcephalotaxine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Acetylcephalotaxine and its derivatives, most notably Homoharringtonine (HHT), are a class of cephalotaxine esters derived from evergreen trees of the Cephalotaxus genus. These natural products have garnered significant interest in the scientific community for their potent anti-neoplastic properties, particularly in the treatment of hematological malignancies.[1] HHT, also known as omacetaxine mepesuccinate, is an FDA-approved drug for chronic myeloid leukemia (CML).[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogs, with a focus on quantitative data, experimental protocols, and signaling pathways.

Mechanisms of Action

The primary mechanism of action for Homoharringtonine and its analogs is the inhibition of protein synthesis.[4] HHT binds to the 80S ribosome in eukaryotic cells, interfering with the elongation phase of translation.[5] This leads to a rapid reduction in the levels of short-lived proteins, including key anti-apoptotic proteins like Mcl-1.[6] The depletion of these survival proteins triggers the intrinsic apoptotic pathway.

Beyond protein synthesis inhibition, these compounds modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Key pathways affected include:

-

PI3K/AKT/mTOR Pathway: HHT has been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[1][7] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of the drug.

-

MAPK/ERK Pathway: The MAPK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation, is also negatively regulated by HHT.[8][9]

-

Hippo Pathway: HHT can activate the Hippo tumor suppressor pathway, leading to the inhibition of the transcriptional co-activators YAP and TAZ.[9][10] This results in decreased expression of genes that promote cell proliferation and survival.

Quantitative Biological Activity

The anti-cancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following tables summarize the reported IC50 values for Homoharringtonine (HHT) and other selected analogs.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | Homoharringtonine | 10 - 200 | [11] |

| THP-1 | Acute Monocytic Leukemia | Homoharringtonine | 10 - 200 | [11] |

| K562 | Chronic Myeloid Leukemia | Homoharringtonine | Not specified | [12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Homoharringtonine | >100 ng/mL | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Homoharringtonine | <100 ng/mL | [6] |

| HepG2 | Hepatocellular Carcinoma | Homoharringtonine | 25 - 400 | [10] |

| Huh7 | Hepatocellular Carcinoma | Homoharringtonine | 25 - 400 | [10] |

| LoVo | Colorectal Cancer | Homoharringtonine | Not specified | [8] |

| Compound | P388 Leukemia IC50 (ng/mL) | Reference |

| Deoxyharringtonine | 7.5 | [13] |

| Homoharringtonine | 17 | [13] |

| Homodeoxyharringtonine | 56 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][14]

Materials:

-

96-well microplate

-

MTT stock solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO) or other solubilization solution

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Treatment: Treat the cells with various concentrations of the this compound derivative or analog for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.[2]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The reference wavelength should be greater than 650 nm.[2]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[1][15]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

10X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest cells after treatment and wash them once with cold PBS.[1]

-

Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[1]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[6] Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by using antibodies against phosphorylated proteins like p-ERK and p-AKT) and the expression levels of apoptosis-related proteins (e.g., Mcl-1, Bcl-2).[16][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-Mcl-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Lyse treated and control cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their evaluation.

Synthesis of this compound Analogs

The synthesis of novel this compound analogs is an active area of research aimed at improving efficacy, reducing toxicity, and overcoming drug resistance.[13][18][19][20][21] Synthetic strategies often involve the semi-synthesis from the natural product cephalotaxine, which is the most abundant alkaloid in Cephalotaxus species.[12][13] The key step is the esterification of the C3-hydroxyl group of cephalotaxine with various synthetic side chains.

A general synthetic scheme involves:

-

Protection of reactive functional groups on the desired side-chain acid.

-

Coupling of the protected side-chain acid with cephalotaxine, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).

-

Deprotection of the side chain to yield the final analog.

More complex total syntheses of the cephalotaxine core have also been developed, allowing for greater structural diversity in the resulting analogs.[3][22]

Conclusion

This compound derivatives, particularly Homoharringtonine, represent a valuable class of anti-cancer agents with a well-defined primary mechanism of action and a complex interplay with key cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals working with these compounds. The provided quantitative data, experimental protocols, and pathway diagrams serve as a practical resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of this important class of natural products and their synthetic analogs. Future research will likely focus on the development of novel derivatives with improved pharmacological properties and the exploration of their efficacy in a broader range of cancers.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. oregonstate.portals.in-part.com [oregonstate.portals.in-part.com]

- 4. researchhub.com [researchhub.com]

- 5. researchgate.net [researchgate.net]

- 6. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 7. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homoharringtonine suppresses LoVo cell growth by inhibiting EphB4 and the PI3K/AKT and MAPK/EKR1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective semisynthesis of novel cephalotaxine esters with potent antineoplastic activities against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. scispace.com [scispace.com]

- 16. Co-targeting MCL-1 and ERK1/2 kinase induces mitochondrial apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. [Synthesis of analogs of cephalotaxine esters and their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Studies on the synthesis and antitumor activity of the derivatives of cephalotaxine alkaloid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Studies on semi-synthesis of cephalotaxine esters and correlation of their structures with antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Studies on the alkaloids of Cephalotaxus. IX. Semi-synthesis of cephalotaxine esters and their anti-leukemic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Acetylcephalotaxine: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic protocols for Acetylcephalotaxine. It includes detailed experimental procedures, quantitative data summaries, and visual representations of synthetic pathways.

This compound, an acetylated derivative of the natural alkaloid cephalotaxine, is a compound of significant interest in medicinal chemistry. Its synthesis is most commonly achieved through the acetylation of cephalotaxine, which itself can be obtained through various multi-step total synthesis routes. This document outlines a standard protocol for the acetylation of cephalotaxine and provides an overview of a representative total synthesis strategy for obtaining the cephalotaxine precursor.

I. Acetylation of Cephalotaxine to this compound

The conversion of cephalotaxine to this compound is a straightforward esterification reaction. A widely used and effective method involves the use of acetic anhydride in the presence of a base, typically pyridine, which also serves as the solvent.

Experimental Protocol: Acetylation of Cephalotaxine

This protocol is a general guideline and may be optimized based on laboratory conditions and desired scale.

Materials:

-

Cephalotaxine

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column and accessories

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cephalotaxine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of cephalotaxine) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To the cooled solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the excess acetic anhydride by adding a small amount of methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any excess acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Acetylation of Cephalotaxine

| Parameter | Value/Range |

| Molar Equivalents of Acetic Anhydride | 1.5 - 2.0 eq. |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Varies (monitored by TLC) |

| Typical Isolated Yield | High (often >90%) |

II. Total Synthesis of the Precursor: (±)-Cephalotaxine

The total synthesis of cephalotaxine is a complex undertaking that has been approached through various strategies. One notable approach involves the construction of the core ring system through a series of key reactions, including cyclization and rearrangement steps. Below is a summarized workflow of a representative total synthesis.

Representative Total Synthesis Workflow of (±)-Cephalotaxine

This workflow illustrates a multi-step synthesis to obtain the crucial precursor for this compound. The yields provided are indicative and may vary.

Caption: A simplified workflow for the total synthesis of (±)-Cephalotaxine.

Key Stages in the Total Synthesis of (±)-Cephalotaxine

| Step | Transformation | Key Reagents/Conditions | Typical Yield |

| 1 | Formation of Pyrroloisoquinoline Intermediate | Varies depending on the specific synthetic route | Varies |

| 2 | Ring Expansion to Benzazepine Core | Varies (e.g., via N-acyliminium ion chemistry) | 65-75% |

| 3 | Intramolecular Cyclization | Pd-catalyzed Heck reaction | ~80%[1] |

| 4 | Reduction of Ketone | Sodium borohydride (NaBH₄) | High |

III. Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will show characteristic signals for the acetyl group (a singlet around δ 2.0-2.2 ppm), aromatic protons, and protons of the pentacyclic core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the acetyl group (around δ 170 ppm) in addition to the signals corresponding to the carbons of the cephalotaxine skeleton.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of this compound (C₂₀H₂₃NO₅, MW: 357.40 g/mol ).

IV. Logical Workflow for this compound Synthesis

The overall process for obtaining this compound can be visualized as a two-stage process: the synthesis of the cephalotaxine core followed by its acetylation.

Caption: Logical workflow from starting materials to pure this compound.

References

Application Notes and Protocols for the Extraction of Acetylcephalotaxine from Cephalotaxus Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of acetylcephalotaxine, a minor alkaloid found in various Cephalotaxus species. The information compiled herein is intended to guide researchers in the isolation of this compound for further study and potential drug development.

Introduction

This compound is a cephalotaxine-type alkaloid present in plants of the Cephalotaxus genus, commonly known as plum yews. While it is considered a minor component compared to the more abundant cephalotaxine, its isolation and characterization are significant for comprehensive phytochemical analysis and the exploration of the bioactivity of Cephalotaxus alkaloids. This compound has been identified in several species, including Cephalotaxus fortunei and Cephalotaxus wilsoniana[1]. This document outlines the methodologies for its extraction from plant material and subsequent purification.

Quantitative Data Summary

The yield of this compound is dependent on the plant species, the specific part of the plant used, and the extraction and purification methods employed. Cephalotaxine is the major alkaloid, often comprising 50-54% of the total alkaloid content in species like C. fortunei, with this compound being a less abundant constituent[1]. The following tables summarize the available quantitative data on the extraction and purification of this compound and related major alkaloids.

Table 1: Yield of this compound and Major Alkaloids from Cephalotaxus fortunei Crude Extract

| Compound | Starting Material (Crude Alkaloid Extract) | Yield | Purity | Reference |

| This compound | 800 mg | 35.6 mg | 96.2% | [2] |

| Cephalotaxine | 800 mg | 130.4 mg | 95.3% | [2] |

| epi-Wilsonine | 800 mg | 64.8 mg | 97.5% | [2] |

| Drupacine | 800 mg | 9.3 mg | 81.2% | [2] |

| Wilsonine | 800 mg | 15.9 mg | 85.7% | [2] |

| Fortunine | 800 mg | 12.8 mg | 89.1% | [2] |

Table 2: General Composition of Alkaloids in Cephalotaxus Species

| Alkaloid | General Abundance | Reported Species | Reference |

| Cephalotaxine | Major (50-54% of total alkaloids in some cases) | C. fortunei, C. harringtonia | [1] |

| This compound | Minor | C. fortunei, C. wilsoniana, C. hainanensis | [1] |

| Harringtonine | Variable | C. harringtonia | |

| Homoharringtonine | Variable | C. harringtonia |

Experimental Protocols

The following protocols describe the extraction of a crude alkaloid mixture from Cephalotaxus plant material and the subsequent purification of this compound using High-Speed Counter-Current Chromatography (HSCCC).

Protocol 1: Crude Alkaloid Extraction from Cephalotaxus Plant Material

This protocol is a generalized procedure based on common solvent extraction and acid-base partitioning methods for obtaining a crude alkaloid extract.

1. Plant Material Preparation:

- Collect fresh or dried plant material (e.g., twigs, leaves, seeds).

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Maceration/Soxhlet Extraction:

- Maceration:

- Place the powdered plant material in a large container with a lid.

- Add methanol or ethanol to the container, ensuring the powder is fully submerged (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of solvent).

- Seal the container and let it stand at room temperature for 48-72 hours, with occasional agitation.